![molecular formula C20H18FN3O2 B2767589 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 922909-79-3](/img/structure/B2767589.png)
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide
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Description
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of cells. The TSPO is involved in various cellular processes, including apoptosis, inflammation, and steroidogenesis.
Scientific Research Applications
Cardiotonic Applications
Research into dihydropyridazinone derivatives, which share structural motifs with the compound , has demonstrated significant positive inotropic effects. These studies indicate the potential of such compounds in developing treatments for heart conditions, where enhancing cardiac contractility is beneficial. For instance, certain lactam analogues have shown potent oral activity and long-acting effects in increasing contractility in animal models, suggesting a pathway for developing new cardiotonic drugs (Robertson et al., 1986).
Radiopharmaceutical Applications
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide class, which may share functional groups or synthesis pathways with the target compound, have been identified as selective ligands for the translocator protein (18 kDa). These findings underscore the utility of such compounds in developing radioligands for positron emission tomography (PET), enabling the non-invasive study of biological processes at the molecular level (Dollé et al., 2008).
Antifungal Applications
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents highlights the therapeutic potential of related acetamide derivatives in treating fungal infections. These compounds have shown efficacy against various fungi species, including Candida and Aspergillus species, with improved plasmatic stability through structural modifications (Bardiot et al., 2015).
Structural and Molecular Docking Studies
Structural analysis and molecular docking studies of benzothiazolinone acetamide analogs have provided insights into ligand-protein interactions, with applications in understanding the molecular basis of drug action. These studies suggest the potential for designing compounds with specific biological activities, including anticancer properties, based on their interaction with target proteins (Sharma et al., 2018).
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-6-7-15(10-14(13)2)18-8-9-20(26)24(23-18)12-19(25)22-17-5-3-4-16(21)11-17/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHRWIAQDDBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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